An In-depth Technical Guide to 3-Methoxypropyl isothiocyanate (CAS 17702-11-3)
An In-depth Technical Guide to 3-Methoxypropyl isothiocyanate (CAS 17702-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypropyl isothiocyanate (3-MPITC) is a sulfur-containing organic compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and applications of 3-Methoxypropyl isothiocyanate, with a focus on its relevance to researchers in the fields of chemistry, biology, and drug development.
Chemical and Physical Properties
3-Methoxypropyl isothiocyanate is a colorless to pale yellow liquid with a characteristic pungent odor. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17702-11-3 | [1][2][3] |
| Molecular Formula | C5H9NOS | [1][2][4] |
| Molecular Weight | 131.20 g/mol | [1][2][4] |
| IUPAC Name | 1-isothiocyanato-3-methoxypropane | [5] |
| Boiling Point (Tboil) | 482.17 K (Calculated) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 39.57 kJ/mol (Calculated) | [4] |
| Log10 of Water Solubility (log10WS) | -0.94 (Calculated) | [4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.126 (Calculated) | [4] |
| Critical Temperature (Tc) | 697.94 K (Calculated) | [4] |
| Critical Pressure (Pc) | 3488.88 kPa (Calculated) | [4] |
Note: Some physical properties are calculated values and should be considered as estimates.
Synthesis of 3-Methoxypropyl isothiocyanate
The synthesis of isothiocyanates from primary amines is a well-established chemical transformation. A common and effective method is the "one-pot," two-step procedure involving the formation of a dithiocarbamate intermediate followed by desulfurization. This approach avoids the use of highly toxic reagents like thiophosgene.
General Experimental Protocol: Dithiocarbamate Decomposition Method
This protocol is a general method that can be adapted for the synthesis of 3-Methoxypropyl isothiocyanate from 3-methoxypropylamine.
Materials:
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3-Methoxypropylamine
-
Carbon disulfide (CS2)
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Triethylamine (Et3N) or another suitable organic base
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4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Microwave reactor (optional, can be performed with conventional heating)
Procedure:
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In a suitable reaction vessel, dissolve 3-methoxypropylamine (1.0 eq) in dichloromethane.
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Add triethylamine (3.0 eq) and carbon disulfide (3.0 eq) to the solution at room temperature.
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Stir the mixture for a designated time (e.g., 5 minutes) to allow for the formation of the dithiocarbamate intermediate.
-
Add the desulfurizing agent, DMT/NMM/TsO− (1.0 eq).
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If using a microwave reactor, irradiate the reaction mixture for a short period (e.g., 3 minutes) at a set temperature (e.g., 90°C).[6] Alternatively, the reaction can be heated conventionally with monitoring by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 3-Methoxypropyl isothiocyanate.
Biological Activity and Potential Mechanism of Action
While specific biological data for 3-Methoxypropyl isothiocyanate is not extensively documented in publicly available literature, the broader class of isothiocyanates is the subject of intensive research for their chemopreventive and therapeutic properties.
Anticancer Activity
Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling pathways involved in cancer development.
A key pathway targeted by many isothiocyanates is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway . A structurally similar compound, 3-morpholinopropyl isothiocyanate, has been shown to be a potent inducer of Nrf2-mediated detoxifying and antioxidant enzymes. It is plausible that 3-Methoxypropyl isothiocyanate may act through a similar mechanism.
Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes.
Nrf2 signaling pathway activation by isothiocyanates.
Antimicrobial Activity
Various isothiocyanates have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with microbial proteins and enzymes.
Applications in Research and Drug Development
Proteomics and Target Identification
The isothiocyanate group is reactive towards nucleophilic residues on proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. This reactivity makes 3-Methoxypropyl isothiocyanate a potential tool for protein modification and labeling in proteomics studies. A general workflow for identifying the protein targets of isothiocyanates is outlined below.
Workflow for identifying protein targets.
Drug Discovery and Development
Given the known biological activities of isothiocyanates, 3-Methoxypropyl isothiocyanate could be investigated as a lead compound in drug discovery programs targeting cancer or infectious diseases. Its relatively simple structure allows for facile chemical modification to explore structure-activity relationships and optimize for potency and selectivity.
Safety and Handling
3-Methoxypropyl isothiocyanate should be handled with care in a well-ventilated fume hood. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methoxypropyl isothiocyanate is a member of the biologically active isothiocyanate family of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied isothiocyanates suggests potential for applications in cancer chemoprevention, antimicrobial research, and as a tool in chemical proteomics. This guide provides a foundational understanding for researchers and professionals interested in exploring the properties and applications of 3-Methoxypropyl isothiocyanate. Further experimental investigation is warranted to fully elucidate its biological activities and potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
